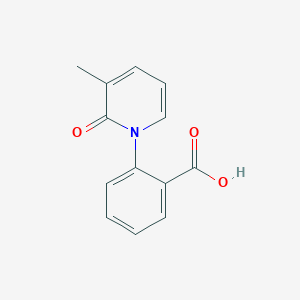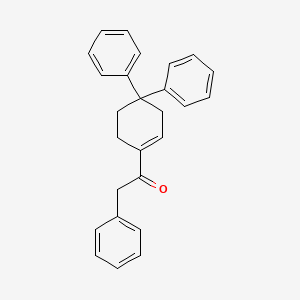
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone is an organic compound with the molecular formula C24H22O. It is also known as 4,4-Diphenyl-2-cyclohexen-1-one. This compound is characterized by a cyclohexenone ring substituted with two phenyl groups and a phenylethanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone typically involves the reaction of 4,4-diphenylcyclohexanone with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic acyl substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, ethers.
Applications De Recherche Scientifique
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog with a cyclohexenone ring but without the phenyl substitutions.
4,4-Diphenylcyclohexanone: Lacks the phenylethanone moiety but shares the diphenylcyclohexane core structure.
Uniqueness
1-(4,4-Diphenylcyclohexen-1-yl)-2-phenylethanone is unique due to its combination of a cyclohexenone ring with both diphenyl and phenylethanone substitutions. This structural complexity imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C26H24O |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-(4,4-diphenylcyclohexen-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C26H24O/c27-25(20-21-10-4-1-5-11-21)22-16-18-26(19-17-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-16H,17-20H2 |
Clé InChI |
AICMCMSHZWNSRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1C(=O)CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)
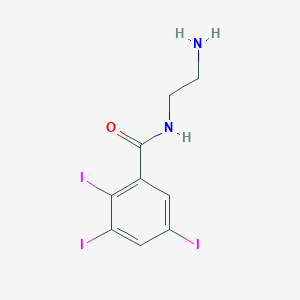

![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
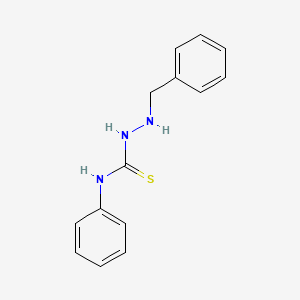
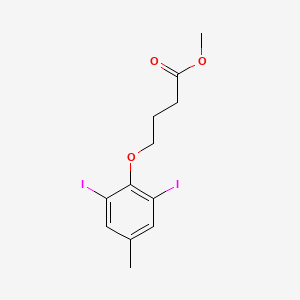
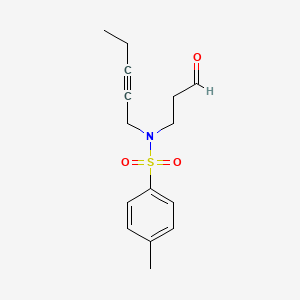
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)
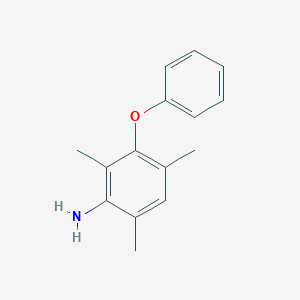
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)

![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
